Product packaging for Boc-DL-Phe-DL-Pro-DL-Arg-OH(Cat. No.:)

Boc-DL-Phe-DL-Pro-DL-Arg-OH

Cat. No.: B13984260
M. Wt: 518.6 g/mol
InChI Key: CBJCGSXEQDJZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Synthetic Peptide Research and Tripeptide Systems

Synthetic peptides are crucial tools in a wide array of scientific disciplines, from medicine to materials science. researchgate.net Their value lies in their ability to be custom-designed, allowing researchers to probe and modulate biological processes with high specificity. researchgate.net Tripeptides, consisting of three amino acid residues, represent a fundamental and highly studied class of peptides. researchgate.net Their relatively small size makes them synthetically accessible while still allowing for a significant degree of structural and functional diversity. researchgate.net Research on tripeptide systems has yielded valuable insights into protein folding, enzyme-substrate interactions, and the development of novel therapeutic agents. nih.govjst.go.jp For instance, specific tripeptide sequences have been investigated for their potential as enzyme inhibitors. nih.gov

The Unique Attributes of Boc-DL-Phe-DL-Pro-DL-Arg-OH as a Model Research Compound

This compound serves as a compelling model for research due to the specific combination of its constituent parts. The "Boc" group (tert-butyloxycarbonyl) is a widely used protecting group in peptide synthesis, preventing the amino group of phenylalanine from reacting unintentionally during the coupling of amino acids. mdpi.comnih.gov The sequence of amino acids—Phenylalanine (Phe), Proline (Pro), and Arginine (Arg)—each contributes distinct chemical properties. Phenylalanine provides a bulky, hydrophobic aromatic side chain, Proline introduces a rigid cyclic structure that influences peptide backbone conformation, and Arginine features a positively charged guanidinium (B1211019) group, enabling electrostatic interactions. The use of DL-racemic mixtures of these amino acids further expands the structural possibilities and research applications of this tripeptide.

Interactive Data Table: Properties of Constituent Amino Acids

Amino AcidAbbreviationSide Chain PropertyRole in Peptide Structure
PhenylalaninePheAromatic, HydrophobicCan engage in pi-stacking and hydrophobic interactions.
ProlineProCyclic, RigidIntroduces kinks and restricts conformational flexibility.
ArginineArgBasic, Positively ChargedCan form salt bridges and hydrogen bonds.

Role of DL-Amino Acids in Peptide Chemistry and Research

Naturally occurring proteins are almost exclusively composed of L-amino acids. psu.edu However, the incorporation of D-amino acids, the non-superimposable mirror images of their L-counterparts, into synthetic peptides offers significant advantages for research and therapeutic development. jpt.combiopharmaspec.com Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. biopharmaspec.comnih.gov This enhanced stability can lead to a longer half-life in biological systems. biopharmaspec.com

Furthermore, the inclusion of D-amino acids can dramatically alter the three-dimensional structure of a peptide, leading to novel conformations and biological activities. psu.edu The use of DL-amino acid mixtures, as in this compound, introduces stereochemical diversity that can be crucial for studying racemization in peptide synthesis and for exploring a wider range of conformational landscapes. cdnsciencepub.comresearchgate.net Research has shown that D-amino acids are found in some naturally occurring peptides, often produced by microorganisms, and play roles in processes like bacterial cell wall formation. psu.edufrontiersin.org This has spurred interest in their use for developing new antimicrobial agents. frontiersin.org

Historical Context and Evolution of Tripeptide Studies in Biochemical Research

The study of peptides has a rich history, dating back to the early 20th century with the discovery of insulin. nih.gov Early research focused on isolating and sequencing naturally occurring peptides to understand their biological functions. The development of solid-phase peptide synthesis by Robert Bruce Merrifield revolutionized the field, making it possible to chemically synthesize peptides of defined sequences.

Tripeptide studies have been integral to this evolution. The tripeptide glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine), for example, has been extensively studied for its critical role as an antioxidant in biological systems. acs.org The investigation of thyrotropin-releasing hormone (TRH), a tripeptide, has provided significant insights into neuroendocrinology. researchgate.net Over the decades, research has expanded from studying natural tripeptides to designing and synthesizing novel ones with specific properties. nih.gov This includes the development of peptidomimetics, where the peptide structure is modified to enhance stability or activity. sigmaaldrich.com Modern tripeptide research continues to be a vibrant area, with applications in drug discovery, materials science, and fundamental biochemical studies. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38N6O6 B13984260 Boc-DL-Phe-DL-Pro-DL-Arg-OH

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N6O6/c1-25(2,3)37-24(36)30-18(15-16-9-5-4-6-10-16)21(33)31-14-8-12-19(31)20(32)29-17(22(34)35)11-7-13-28-23(26)27/h4-6,9-10,17-19H,7-8,11-15H2,1-3H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJCGSXEQDJZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc Dl Phe Dl Pro Dl Arg Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for DL-Tripeptides

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide synthesis, offering a streamlined approach where the growing peptide chain is anchored to an insoluble resin support. core.ac.ukpeptide.com This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. peptide.com For the synthesis of DL-tripeptides like Boc-DL-Phe-DL-Pro-DL-Arg-OH, SPPS provides a robust platform, though careful consideration of reaction conditions is necessary to manage the stereochemical diversity. core.ac.ukacs.org

The general workflow of SPPS involves the initial attachment of the C-terminal amino acid to the resin, followed by sequential cycles of deprotection of the Nα-amino group and coupling of the next amino acid. peptide.com This iterative process continues until the desired peptide sequence is assembled. biosynth.com

Optimization of Coupling Reagents and Reaction Conditions

The formation of the amide bond between amino acids is a critical step in peptide synthesis, and the choice of coupling reagent significantly impacts the reaction's efficiency and the final peptide's purity. thermofisher.com A variety of coupling reagents have been developed to facilitate this reaction, each with its own set of advantages.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. mdpi.com For instance, N,N'-dicyclohexylcarbodiimide (DCC) is a classical carbodiimide (B86325) coupling reagent. mdpi.com However, to enhance reaction rates and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are often used in conjunction with coupling reagents. luxembourg-bio.com Oxyma is noted for its ability to suppress racemization more effectively than HOBt and is considered a safer alternative. luxembourg-bio.com

Uronium-type reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and phosphonium-type reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are also widely employed for their high coupling efficiency. mdpi.comluxembourg-bio.com The selection of the appropriate coupling reagent and additives is crucial for optimizing the synthesis of DL-tripeptides, ensuring complete and efficient bond formation at each step.

Coupling Reagent ClassExamplesAdditivesKey Features
CarbodiimidesDCC, EDCHOBt, OxymaWidely used, often requires additives to improve efficiency and reduce side reactions. mdpi.comluxembourg-bio.com
Uronium SaltsHBTU, HATU-High coupling efficiency, can act as racemization suppressors. thermofisher.comacs.org
Phosphonium SaltsBOP, PyBOP-Highly reactive and efficient coupling reagents. luxembourg-bio.com

Stereochemical Control and Racemization Mitigation in DL-Peptide Synthesis

A significant challenge in the synthesis of peptides containing both D and L amino acids is the potential for racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. nih.govnih.gov This is particularly problematic during the activation step of the carboxylic acid for coupling. mdpi.com The use of urethane-based protecting groups like Boc and Fmoc helps to suppress racemization during the coupling of standard amino acids. nih.govnih.gov

However, certain amino acids, such as histidine and cysteine, are more prone to racemization. nih.gov The choice of coupling reagent and reaction conditions plays a critical role in mitigating this side reaction. For instance, some coupling reagents can generate intermediates that are more susceptible to racemization. nih.gov Careful selection of coupling reagents known to minimize racemization, such as those combined with additives like HOBt or Oxyma, is essential. luxembourg-bio.comoup.com Additionally, performing coupling reactions at lower temperatures can help to reduce the rate of racemization. luxembourg-bio.com

Solution-Phase Peptide Synthesis (LPPS) Approaches

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, predates SPPS and involves carrying out the synthesis entirely in solution. core.ac.ukmasterorganicchemistry.com While it can be more labor-intensive due to the need for purification of intermediates after each step, it offers advantages for large-scale synthesis and for peptides that are difficult to assemble on a solid support. nih.govcblpatras.gr

Fragment Condensation Techniques

A powerful strategy within both solution-phase and solid-phase synthesis is fragment condensation. ontosight.aijpt.com This approach involves the synthesis of smaller peptide fragments, which are then purified and coupled together to form the final, larger peptide. cblpatras.grthieme-connect.com For the synthesis of this compound, one could envision synthesizing dipeptide fragments and then coupling them.

Fragment condensation offers several benefits, including the ability to purify intermediate fragments, which can lead to a purer final product. thieme-connect.com This is particularly advantageous for longer or more complex peptides where the accumulation of deletion sequences in a stepwise synthesis can be problematic. thieme-connect.com The "hybrid process," which combines solid-phase synthesis of fragments with their subsequent condensation in solution, leverages the strengths of both methodologies. cblpatras.gr

Orthogonal Protecting Group Strategies, with Emphasis on Boc

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the Nα-amino group and at reactive amino acid side chains. biosynth.comcreative-peptides.com An orthogonal protecting group strategy is one where different protecting groups can be removed under distinct chemical conditions without affecting others. biosynth.comiris-biotech.de

The tert-Butoxycarbonyl (Boc) group is a widely used Nα-protecting group, particularly in what is known as the Boc/Bn (benzyl) strategy. biosynth.commasterorganicchemistry.com The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). creative-peptides.commasterorganicchemistry.com Side-chain protecting groups in the Boc strategy are often benzyl-based and are removed under harsher acidic conditions, such as with hydrogen fluoride (B91410) (HF), at the end of the synthesis. iris-biotech.depeptide.com

For the synthesis of this compound, the Boc group serves as the N-terminal protecting group. The side chain of arginine, a guanidinium (B1211019) group, also requires protection to prevent side reactions. creative-peptides.com Common protecting groups for arginine in Boc chemistry include nitro (NO2) and tosyl (Tos). peptide.com

Protecting GroupAbbreviationCleavage ConditionApplication
tert-ButoxycarbonylBocAcidic (e.g., TFA) creative-peptides.commasterorganicchemistry.comNα-amino group protection. masterorganicchemistry.com
BenzylBzlStrong acid (e.g., HF) or hydrogenolysis iris-biotech.depeptide.comSide-chain protection (e.g., Ser, Thr, Asp, Glu).
NitroNO2Strong acid (e.g., HF) or reduction peptide.comArginine side-chain protection. peptide.com
TosylTosStrong acid (e.g., HF) peptide.comArginine side-chain protection. peptide.com

Purification Methodologies for Chiral Peptide Isomers

The presence of both D and L amino acids in this compound necessitates robust purification methods to separate the desired diastereomer from other potential stereoisomers that may have formed during synthesis. High-performance liquid chromatography (HPLC) is the most widely used technique for the purification and analysis of peptides. chiraltech.comrotachrom.com

For the separation of chiral peptide isomers, specialized chiral stationary phases (CSPs) are employed in HPLC. chiraltech.comnih.gov These CSPs create a chiral environment that allows for the differential interaction of stereoisomers, leading to their separation. mdpi.com Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose), proteins, and cyclodextrins. mdpi.comsigmaaldrich.com

In addition to chiral HPLC, other chromatographic techniques like supercritical fluid chromatography (SFC) and liquid-liquid chromatography (LLC) are also being explored for chiral separations. rotachrom.comtandfonline.com The choice of purification method will depend on the specific properties of the peptide isomers and the scale of the purification required. pepdd.com

Conformational Analysis and Structural Elucidation of Boc Dl Phe Dl Pro Dl Arg Oh

Spectroscopic Techniques for Peptide Conformational Studies

A variety of spectroscopic methods are instrumental in defining the solution-state conformations of short linear peptides. annualreviews.org These techniques, including circular dichroism, nuclear magnetic resonance, and vibrational spectroscopy, provide complementary information about the ensemble of structures a peptide may adopt. annualreviews.orgrsc.org

Circular dichroism (CD) spectroscopy is a powerful technique for studying the chirality and secondary structure of peptides and proteins. mtoz-biolabs.comportlandpress.com It measures the differential absorption of left and right circularly polarized light, providing insights into the three-dimensional arrangement of the molecule. mtoz-biolabs.comportlandpress.com

CD spectra can reveal the presence of secondary structural elements such as α-helices, β-sheets, and β-turns. mtoz-biolabs.com For instance, the introduction of a D-amino acid into an L-peptide sequence can disrupt or induce specific secondary structures. rsc.orgfrontiersin.org The presence of a D-proline residue, for example, is known to promote the formation of β-hairpin structures. rsc.orgmdpi.com The CD spectrum of Boc-DL-Phe-DL-Pro-DL-Arg-OH would therefore provide critical information on how the alternating D- and L-residues influence the adoption of particular folded conformations in solution.

Changes in the CD spectrum under varying conditions, such as temperature or solvent polarity, can also provide information about the conformational stability and flexibility of the peptide. mtoz-biolabs.comnih.gov For example, trifluoroethanol (TFE) is often used to induce secondary structure in peptides, and monitoring the CD signal as a function of TFE concentration can reveal the propensity of a peptide to adopt ordered conformations. nih.gov

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength Minima (nm)Wavelength Maxima (nm)
α-Helix~222, ~208~192
β-Sheet~218~195
β-TurnVaries depending on turn typeVaries depending on turn type
Random Coil~195~212

Note: The exact wavelengths can vary depending on the specific peptide sequence and solvent conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. acs.orgnih.gov It provides a wealth of information on bond connectivities, dihedral angles, and the proximity of atoms in space, which are essential for defining the conformational ensemble of a flexible molecule like this compound. nih.gov

One of the key features of peptides containing proline is the cis-trans isomerization of the Xaa-Pro peptide bond. nih.govacs.org This process is often slow on the NMR timescale, leading to the observation of two distinct sets of resonances for the residues preceding the proline, corresponding to the cis and trans conformers. nih.govresearchgate.net The relative integration of these peaks allows for the determination of the equilibrium constant between the two isomers. researchgate.net For this compound, the presence of the DL-Phe residue N-terminal to DL-Pro could influence this equilibrium. acs.org

Two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning the resonances to specific protons in the peptide and for obtaining structural restraints. nih.gov TOCSY experiments identify protons that are coupled through bonds within the same amino acid residue, while NOESY experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. The pattern of NOE cross-peaks provides critical distance information for calculating the three-dimensional structure. nih.gov

For peptides with mixed chirality, NMR is also essential for differentiating between diastereomers. The distinct chemical environments of the protons in each diastereomer can lead to separate signals in the NMR spectrum, allowing for their individual characterization. uab.cat The chemical shifts of amide protons are particularly sensitive to their environment and can indicate their involvement in intramolecular hydrogen bonds, which are key features of stable secondary structures. researchgate.net

Table 2: Key NMR Parameters for Peptide Conformational Analysis

NMR ParameterInformation Provided
Chemical Shifts (¹H, ¹³C)Local electronic environment, secondary structure propensity.
³J-Coupling ConstantsDihedral angles (e.g., φ angle from ³J(HN,Hα)).
Nuclear Overhauser Effects (NOEs)Interproton distances, defining the 3D structure.
Temperature Coefficients of Amide ProtonsInvolvement in hydrogen bonding.
cis/trans Isomer Ratios (for Proline)Conformational equilibrium around the Xaa-Pro bond.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the conformational characteristics of the peptide backbone. annualreviews.orgresearchgate.net These methods probe the vibrational modes of molecules, which are sensitive to the local secondary structure and hydrogen bonding patterns. rsc.orgnih.gov

The amide I band, which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly informative. annualreviews.orgmdpi.com Its frequency is sensitive to the nature of hydrogen bonding and, consequently, to the secondary structure. annualreviews.orgmdpi.com For example, α-helical structures typically exhibit an amide I band at a different frequency than β-sheet structures. mdpi.com In the context of this compound, analysis of the amide I band can help to determine the predominant backbone conformation.

The amide III band, a more complex vibration involving C-N stretching and N-H in-plane bending, also provides structural information and can be found in the 1200-1300 cm⁻¹ region. researchgate.net Gas-phase IR spectroscopy studies on protected peptides have demonstrated the power of this technique in elucidating H-bonding motifs and backbone structure, sometimes revealing conformations that differ from the solid state. mpg.deacs.org

Far-infrared (far-IR) spectroscopy probes low-frequency vibrations that are often delocalized over the entire peptide backbone. nih.gov These collective motions are highly sensitive to the global conformation of the peptide, making far-IR a powerful tool for distinguishing between different folded structures. nih.gov

Raman spectroscopy, a complementary technique to IR, is particularly sensitive to the vibrations of non-polar groups and can provide information about the side-chain conformations of residues like phenylalanine and the peptide backbone. rsc.org

Table 3: Typical Amide I Frequencies in Different Secondary Structures

Secondary StructureTypical Amide I Frequency (cm⁻¹)
α-Helix1650–1658
β-Sheet1620–1640 (low), 1680-1700 (high)
β-Turn1660–1685
Random Coil1640–1650

Note: These are general ranges and can be influenced by the specific peptide sequence, solvent, and aggregation state.

X-ray Crystallography and Solid-State Conformations of Peptide Derivatives

X-ray crystallography provides the most detailed and unambiguous three-dimensional structural information for molecules that can be crystallized. This technique allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's conformation in the solid state. researchgate.net

For peptide derivatives, including those with protecting groups and mixed chirality like this compound, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. However, when successful, the resulting crystal structure provides invaluable insights into the preferred solid-state conformation. researchgate.net

Studies on crystalline complexes of DL-amino acids have shown that the packing and aggregation patterns can be significantly different from their homochiral (all-L or all-D) counterparts. researchgate.netnih.gov For instance, the aggregation of DL-arginine and DL-lysine complexes often involves pairs of D- and L-isomers stabilized by hydrogen bonds. nih.gov The crystal structure of a tripeptide containing alternating D/L amino acids has been shown to adopt an anti-parallel β-sheet structure that further assembles into a supramolecular double helix-like architecture. researchgate.net

The solid-state conformation of a peptide can be influenced by intermolecular interactions within the crystal lattice, and may not always be representative of the major conformation in solution. acs.org However, the crystal structure often reveals a low-energy conformation that is accessible to the peptide. This information is crucial for benchmarking computational models and for understanding the intrinsic conformational preferences of the peptide. researchgate.net

Conformational Flexibility and Dynamics of this compound

Short linear peptides, especially those containing a mixture of D- and L-amino acids, are often conformationally flexible and exist as an ensemble of interconverting structures in solution. annualreviews.org The presence of the proline residue in this compound adds another layer of complexity due to the cis-trans isomerization of the Phe-Pro peptide bond. nih.gov

The incorporation of proline can introduce "kinks" in the peptide backbone, which can either increase or decrease flexibility depending on the surrounding sequence. nih.gov The cyclic nature of the proline side chain restricts the rotation around the φ dihedral angle, but the peptide bond preceding it can exist in both cis and trans conformations. nih.govnih.gov The energy barrier for this isomerization is relatively high, leading to slow interconversion on the NMR timescale. researchgate.net

The presence of both D- and L-amino acids can further enhance conformational diversity. nih.gov Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and dynamics of peptides. These simulations can provide insights into the relative populations of different conformers and the transitions between them. nih.gov

The conformational flexibility of a peptide is a key determinant of its biological activity. nih.gov A rigid peptide may bind with high affinity to a specific target, while a more flexible peptide might be able to adapt its conformation to interact with multiple targets. nih.gov Understanding the conformational dynamics of this compound is therefore crucial for elucidating its structure-activity relationship.

Impact of DL-Amino Acid Incorporation on Peptide Architecture and Preferred Conformations

The incorporation of D-amino acids into a peptide sequence composed primarily of L-amino acids has a profound impact on its three-dimensional architecture. frontiersin.orgpsu.edu Since the side chain of a D-amino acid projects from the opposite side of the peptide backbone compared to an L-amino acid, its presence can induce significant changes in the local and global conformation. nih.gov

A single D-amino acid can act as a "helix breaker" by disrupting the regular hydrogen bonding pattern of an α-helix. rsc.org Conversely, specific sequences of alternating D- and L-amino acids can promote the formation of unique secondary structures, such as β-turns and β-hairpins. mdpi.compsu.edu For example, a D-Pro-Xxx sequence is a very effective motif for nucleating a type II' β-turn, which can lead to the formation of a stable β-hairpin structure. psu.edu

In the case of this compound, the alternating DL-DL-DL sequence is likely to favor a turn-like or extended conformation rather than a canonical α-helix. The presence of DL-Pro is a strong determinant of the local backbone structure. psu.edu The Ramachandran plot for a D-amino acid is an inversion of the plot for its L-counterpart, meaning that the stereochemically allowed regions of φ and ψ dihedral angles are different. psu.edu This fundamental difference dictates the conformational preferences of peptides containing D-amino acids.

Mechanistic Studies of Boc Dl Phe Dl Pro Dl Arg Oh Interactions with Biological Systems

Investigation of Enzyme-Substrate/Inhibitor Kinetics and Mechanisms

The interaction of Boc-DL-Phe-DL-Pro-DL-Arg-OH with enzymes, particularly proteases, is fundamentally dictated by the peptide's sequence and the stereochemistry of its constituent amino acids. The C-terminal arginine residue suggests a strong potential for interaction with trypsin-like serine proteases, which preferentially cleave peptide bonds following basic amino acid residues.

While direct protease specificity profiling for this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally similar peptides. The D-Phe-Pro-Arg sequence is a well-established pharmacophore for the inhibition of thrombin, a key serine protease in the blood coagulation cascade. nih.govmdpi.com Research has shown that peptides containing the D-Phe-Pro-Arg motif are potent and selective thrombin inhibitors. nih.gov

For instance, the tripeptide D-Phe-Pro-Arg-H has been a foundational template for the development of orally active thrombin inhibitors. nih.gov This suggests that this compound would likely exhibit a high affinity for thrombin. The specificity is driven by the interaction of the arginine side chain with the S1 pocket of thrombin, which has a strong preference for basic residues. nih.gov

Furthermore, studies on N-sulfonyltripeptides with a C-terminal arginine have demonstrated inhibitory activity against a range of serine proteases, including urokinase, thrombin, trypsin, plasmin, t-PA, and kallikrein. nih.gov This highlights the broad potential for arginine-containing peptides to interact with this class of enzymes. The replacement of lysine (B10760008) with arginine at the P1 position of proteinase inhibitors has been shown to result in equally good or even slightly more effective inhibition of trypsin, plasmin, and kallikrein. nih.gov

For example, a study on tetrapeptides with the general sequence D-Phe-Pro-D-Arg-P1'-CONH2 identified potent non-covalent, competitive inhibitors of α-thrombin. The lead tetrapeptide, D-Phe-Pro-D-Arg-D-Thr-CONH2, exhibited a Ki of 0.92 µM for the cleavage of a chromogenic substrate by α-thrombin. researchgate.net Another study on boroarginine-containing peptides, including Boc-(D)Phe-Pro-boroArg-OH, reported highly effective slow-binding inhibition of thrombin with final inhibition constants in the picomolar range. nih.gov These findings underscore the potent inhibitory capacity of peptides containing the D-Phe-Pro-Arg core.

The table below summarizes the kinetic data for some analogous peptide inhibitors of thrombin, illustrating the potential range of inhibitory constants for compounds like this compound.

Peptide InhibitorTarget EnzymeInhibition Constant (Ki)
D-Phe-Pro-D-Arg-D-Thr-CONH2α-thrombin0.92 µM researchgate.net
Ac-(D)Phe-Pro-boroArg-OHThrombin41 pM nih.gov
Boc-(D)Phe-Pro-boroArg-OHThrombin3.6 pM nih.gov
H-(D)Phe-Pro-boroArg-OHThrombin< 1 pM nih.gov

The presence of D-amino acids in this compound is a critical determinant of its biochemical behavior. Natural proteases are highly stereospecific and are generally adapted to recognize and cleave peptide bonds involving L-amino acids. nih.gov Consequently, peptides containing D-amino acids exhibit significantly enhanced resistance to proteolytic degradation. nih.gov This increased stability is a well-documented advantage in the development of peptide-based therapeutics. nih.gov

The substitution of L-amino acids with their D-enantiomers can dramatically increase the half-life of peptides in biological fluids. nih.gov For example, it has been demonstrated that substituting arginine residues, which are particularly susceptible to protease cleavage, with D-arginine can substantially stabilize peptides in blood, serum, and plasma. nih.gov

While enhancing stability, the introduction of D-amino acids can also influence enzyme recognition. In some cases, this can lead to a decrease in binding affinity if the L-conformation is optimal for fitting into the enzyme's active site. However, in the case of thrombin inhibitors, the D-configuration of phenylalanine at the P3 position has been shown to be favorable for binding. nih.gov The contacts established between a D-Arg residue at the P1 position and thrombin can be similar to those observed for the L-isomer, indicating that the enzyme can accommodate this change in stereochemistry. researchgate.net

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms

The interaction of peptides with cell surface receptors is a key aspect of their biological function. While specific receptor binding studies for this compound are not prominently reported, the principles of peptide-receptor interactions and the influence of stereochemistry provide a framework for understanding its potential behavior.

The stereochemistry of amino acid residues can have a profound impact on receptor binding and selectivity. The change from an L- to a D-amino acid can alter the peptide's conformation, which in turn can affect its affinity for a particular receptor. pnas.org In some instances, the introduction of a D-amino acid can enhance the propensity for a β-turn conformation, which may be the preferred bound state for certain receptors, thereby increasing affinity. mdpi.com

Interestingly, naturally occurring isomerization of L- to D-amino acids in neuropeptides has been shown to alter the selectivity between distinct G protein-coupled receptors (GPCRs). pnas.org This highlights a sophisticated biological mechanism where stereochemistry is used to modulate signaling pathways. This suggests that this compound could potentially exhibit differential binding to receptor subtypes compared to its all-L or all-D counterparts.

Investigation of Peptide-Membrane Interactions and Mechanistic Insights

The interaction of peptides with cellular membranes is crucial for their cellular uptake and, in some cases, their mechanism of action. The presence of both hydrophobic (phenylalanine) and cationic (arginine) residues in this compound suggests a propensity for membrane interaction.

Arginine-rich peptides are well-known for their ability to interact with and penetrate cell membranes. chalmers.senih.gov The positively charged guanidinium (B1211019) group of arginine can form strong electrostatic interactions with the negatively charged components of cell membranes, such as phospholipids. nih.gov These interactions are often a key driver for the cellular uptake of so-called cell-penetrating peptides.

The hydrophobic phenylalanine residue can also play a significant role in membrane interactions. It can facilitate the insertion of the peptide into the hydrophobic core of the lipid bilayer. researchgate.net Studies have shown that the interaction of L-phenylalanine with lipid membranes is more complex than a simple hydrophobic interaction and can involve specific interactions with the carbonyl groups of phospholipids. nih.gov

The interplay between the cationic arginine and the hydrophobic phenylalanine in this compound would likely govern its mode of membrane interaction. Molecular dynamics simulations of arginine-rich peptides have shown that arginine residues can form hydrogen bonds with lipid headgroups, acting as a molecular hinge, while hydrophobic residues penetrate deeper into the lipid core. nih.gov The stereochemistry of the amino acids could further influence the depth of insertion and the peptide's effect on lipid chain ordering.

Application of Boc Dl Phe Dl Pro Dl Arg Oh in Biochemical Assay Development and Probe Design

Development of Enzyme Activity Probes and Substrates (e.g., fluorogenic, chromogenic)

The core peptide sequence, Phe-Pro-Arg, is a known recognition motif for certain proteolytic enzymes, particularly serine proteases. This sequence can be chemically modified to create reporter probes that signal enzyme activity. The free carboxyl group (-OH) of Boc-DL-Phe-DL-Pro-DL-Arg-OH serves as a key site for such modifications, allowing for the synthesis of fluorogenic or chromogenic substrates.

Fluorogenic Substrates: To create a fluorogenic probe, a fluorescent molecule that is quenched or non-fluorescent when attached to the peptide is conjugated to the C-terminus. rsc.org A widely used method involves coupling the peptide to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC). nih.gov In this design, the amide bond linking the arginine residue to the coumarin (B35378) derivative renders the fluorophore non-fluorescent. biosyntan.de When a target protease recognizes and cleaves the peptide backbone at the C-terminal side of the arginine, the free fluorophore is released. nih.gov This liberation results in a significant increase in fluorescence intensity, which can be monitored in real-time to quantify enzyme activity. nih.gov The change in fluorescence is directly proportional to the rate of substrate hydrolysis. nih.gov

Chromogenic Substrates: The principle for chromogenic substrates is similar, but instead of a fluorophore, a chromophore is released upon enzymatic cleavage. diapharma.com A common chromophore used for this purpose is p-nitroaniline (pNA). haemochrom.de The peptide is synthesized with pNA attached to the C-terminal arginine via an amide bond. This conjugate is colorless. dcfinechemicals.com Upon enzymatic hydrolysis, the colorless substrate releases the yellow-colored pNA, and the resulting color change can be measured using a spectrophotometer at a wavelength of 405 nm. haemochrom.de The intensity of the color is proportional to the enzyme's activity. diapharma.com

The general scheme for probe development is outlined in the table below.

Probe TypeReporter Group ExamplePrinciple of Detection
Fluorogenic 7-amino-4-methylcoumarin (AMC)Enzymatic cleavage releases AMC from a non-fluorescent peptide-AMC conjugate, causing a measurable increase in fluorescence. nih.govbiosyntan.de
Chromogenic p-nitroaniline (pNA)Enzymatic cleavage releases the yellow-colored pNA from a colorless peptide-pNA conjugate, enabling spectrophotometric measurement. haemochrom.de

While the L-L-L stereoisomer within the this compound mixture would be the presumed active substrate for a stereospecific enzyme, the presence of other stereoisomers makes this compound unsuitable for precise kinetic studies of the enzyme itself. However, probes derived from it could still function in screening assays where a simple "yes/no" signal of activity is sufficient.

Utilization in High-Throughput Screening (HTS) Methodologies for Enzyme Modulators

High-throughput screening (HTS) is a critical process in drug discovery for identifying compounds that can modulate the activity of a specific enzyme target. nih.gov Fluorogenic and chromogenic substrates derived from the Boc-DL-Phe-DL-Pro-DL-Arg sequence are well-suited for HTS campaigns aimed at discovering inhibitors of proteases that recognize this motif. acs.org

The workflow of an HTS assay using such a probe typically involves:

Assay Miniaturization: The enzymatic reaction is adapted to a multi-well plate format (e.g., 384- or 1536-well plates) to allow for the simultaneous testing of thousands of compounds. nih.gov

Reagent Dispensing: The target enzyme, the library of test compounds, and the fluorogenic or chromogenic substrate (e.g., Boc-Phe-Pro-Arg-AMC) are dispensed into the wells.

Incubation and Detection: The plates are incubated to allow the enzymatic reaction to proceed. A plate reader then measures the fluorescence or absorbance in each well.

Hit Identification: Wells containing compounds that inhibit the enzyme will show a significantly reduced signal (less fluorescence or color) compared to control wells where the enzyme is fully active. These "hits" are then selected for further validation and characterization. acs.org

Role as a Standard or Reference Compound in Peptide-Based Assays

Due to its nature as a racemic mixture, this compound can serve valuable roles as a reference or control compound in various peptide-based assays.

Negative Control: In an assay using the pure, stereospecific substrate (e.g., Boc-L-Phe-L-Pro-L-Arg-AMC), the DL-racemic mixture could be used as a negative control. Since most proteases are highly specific for L-amino acids, the mixture would be expected to be hydrolyzed at a much slower rate, if at all. This helps to confirm that the signal generated in the assay is due to specific enzymatic activity on the L-substrate and not from non-specific hydrolysis or other artifacts.

Studying Stereospecificity: The compound can be used to investigate the stereochemical preference of a newly characterized protease. By comparing the rate of hydrolysis of the pure L-isomer substrate with that of the DL-mixture, researchers can gain insights into the enzyme's tolerance for D-amino acids within its recognition sequence.

Competitive Inhibition Studies: While the individual stereoisomers would behave differently, the entire mixture could be used in initial screens to see if it competes with the natural substrate for binding to the enzyme's active site. americanpeptidesociety.org A reduction in the hydrolysis of a known L-substrate in the presence of the DL-mixture could indicate that one or more of the stereoisomers are binding to the active site, potentially acting as competitive inhibitors.

The application of this compound as a reference standard provides a baseline for evaluating the specificity and activity of enzymes in complex biochemical systems.

Theoretical and Computational Chemistry Approaches to Boc Dl Phe Dl Pro Dl Arg Oh

Quantum Chemical Calculations on Peptide Bonds and Conformational Preferences

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a detailed description of the electronic structure of a molecule. For Boc-DL-Phe-DL-Pro-DL-Arg-OH, these methods can be employed to understand the fundamental properties of its peptide bonds and the intrinsic conformational preferences of the peptide backbone and side chains.

Ab initio and Density Functional Theory (DFT) are two major QC methods that can be applied. DFT, in particular, provides a good balance between computational cost and accuracy for systems of this size. Calculations can elucidate the electron density distribution around the peptide bonds, influencing their strength, length, and vibrational frequencies. The presence of both D and L amino acids introduces unique stereoelectronic effects that can be precisely quantified.

One of the key applications of QC is the generation of Ramachandran plots, which map the sterically allowed torsional angles (phi, ψ) of the peptide backbone. For a DL-dipeptide segment like DL-Phe-DL-Pro, the conformational landscape can be significantly different from its L-L counterpart. QC calculations can pinpoint the low-energy conformers, providing insights into the inherent flexibility and folded structures of the tripeptide.

Illustrative Research Findings: A hypothetical DFT study on the this compound tripeptide could yield data on the relative energies of different backbone conformations. The results might indicate a preference for specific turn structures due to the alternating stereochemistry of the amino acid residues.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

Conformer Phi (Φ) Phe Psi (Ψ) Phe Phi (Φ) Pro Psi (Ψ) Pro Phi (Φ) Arg Psi (Ψ) Arg Relative Energy (kcal/mol)
A -60 140 -60 30 -80 150 0.00
B 55 -150 -70 25 75 -160 1.25
C -140 160 -65 35 -90 140 2.50

This table is for illustrative purposes and represents the type of data that could be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Ensembles and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the conformational landscape, flexibility, and interactions of the peptide with its environment.

For this compound, MD simulations can be used to explore the vast conformational space available to the molecule. By simulating the peptide in a solvent, typically water, one can observe how the peptide folds and unfolds, and how it interacts with the surrounding water molecules. The presence of the bulky Boc protecting group and the charged arginine side chain will significantly influence its solvation and conformational dynamics.

These simulations can also be used to study intermolecular interactions, such as the dimerization of the peptide or its interaction with a model membrane. The insights gained from these simulations are crucial for understanding the peptide's behavior in a biological context.

Illustrative Research Findings: An MD simulation of this compound in a water box could reveal the formation of stable intramolecular hydrogen bonds that contribute to the adoption of a compact structure. The simulation might also show that the hydrophobic phenylalanine and proline residues tend to cluster, while the hydrophilic arginine side chain remains exposed to the solvent.

Table 2: Illustrative Analysis of a 100 ns MD Simulation of this compound in Water

Parameter Average Value Standard Deviation
Radius of Gyration (Å) 5.2 0.8
Solvent Accessible Surface Area (Ų) 450 50
Number of Intramolecular H-bonds 2.1 0.5

This table is for illustrative purposes and represents the type of data that could be generated from molecular dynamics simulations.

In Silico Prediction of Peptide-Protein Interaction Motifs and Quantitative Structure-Activity Relationships (QSAR)

Computational methods can also be used to predict how this compound might interact with biological macromolecules, such as proteins, and to develop models that relate its structure to its biological activity.

Peptide-protein docking algorithms can be used to predict the binding mode of the tripeptide to a target protein of interest. These methods explore the possible orientations and conformations of the peptide in the protein's binding site and score them based on their energetic favorability. The results can provide a structural hypothesis for the peptide's mechanism of action and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a series of peptides analogous to this compound, QSAR models can be developed to predict their activity based on various molecular descriptors, such as their size, shape, hydrophobicity, and electronic properties. These models can then be used to prioritize the synthesis of new compounds with improved activity.

Illustrative Research Findings: A hypothetical peptide-protein docking study could suggest that this compound binds to a specific pocket on a target protein, with the arginine side chain forming a salt bridge with an acidic residue in the binding site. A subsequent QSAR study on a series of analogs could reveal that the hydrophobicity of the residue at the Phe position is a key determinant of binding affinity.

Table 3: Hypothetical QSAR Model for a Series of Boc-DL-X-DL-Pro-DL-Arg-OH Analogs

Descriptor Coefficient p-value
LogP of X 0.75 < 0.01
Molecular Weight of X -0.21 0.05

This table is for illustrative purposes and represents the type of data that could be generated from a QSAR study.

Force Field Development and Validation for DL-Peptide Systems

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used to describe the interactions between the atoms in the system. A force field is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Standard force fields, such as AMBER and CHARMM, have been primarily developed for L-amino acids. researchgate.netnih.gov While they can be adapted for D-amino acids, their accuracy for DL-peptide systems needs to be carefully validated. researchgate.netnih.gov This involves comparing the results of simulations with experimental data or with high-level quantum chemical calculations.

The development of new force fields specifically parameterized for DL-peptides is an active area of research. These efforts aim to improve the accuracy of simulations of peptides containing non-standard amino acids, which are of growing interest in drug discovery and materials science. The validation of these force fields is a critical step to ensure their reliability for predictive modeling. researchgate.netnih.gov

Illustrative Research Findings: A study validating different force fields for this compound could compare the simulated conformational ensemble with experimental data from NMR spectroscopy. The results might show that a newly developed force field provides a more accurate description of the peptide's solution structure compared to standard force fields.

Table 4: Illustrative Comparison of Force Field Performance for this compound

Force Field RMSD from NMR structure (Å) Agreement with NOE restraints (%)
Standard Force Field A 3.5 65
Standard Force Field B 3.2 70

This table is for illustrative purposes and represents the type of data that could be generated from a force field validation study.

Contribution of Boc Dl Phe Dl Pro Dl Arg Oh Research to Broader Peptide Science and Medicinal Chemistry Principles

Insights into Structure-Activity Relationship (SAR) Studies in Peptide Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The tripeptide Boc-DL-Phe-DL-Pro-DL-Arg-OH provides a valuable framework for dissecting the roles of its individual components—the protecting group, the specific amino acid side chains, and the C-terminal moiety—in hypothetical biological interactions.

The N-terminal Boc group is a bulky, acid-labile protecting group essential during peptide synthesis to prevent unwanted reactions at the N-terminus. peptide.comku.dkmasterorganicchemistry.com In the context of SAR, the presence or absence of the Boc group would dramatically alter the peptide's properties. Its removal exposes a free amine, introducing a positive charge at physiological pH, which could be critical for receptor binding. SAR studies often involve replacing the Boc group with other N-terminal modifications (e.g., acetylation, different alkyl groups) to probe the steric and electronic requirements of the target binding site.

Each amino acid in the Phe-Pro-Arg sequence contributes unique properties that are systematically explored in SAR studies:

Phenylalanine (Phe) : This amino acid features a large, hydrophobic benzyl side chain. Its aromatic ring is capable of engaging in π-π stacking and hydrophobic interactions with biological targets. SAR exploration would typically involve substituting Phe with other aromatic residues (e.g., Tyrosine, Tryptophan) or non-aromatic hydrophobic residues (e.g., Leucine, Cyclohexylalanine) to determine the importance of aromaticity versus simple bulk and hydrophobicity. wikipedia.org

Proline (Pro) : The unique cyclic structure of proline's side chain, which incorporates the backbone amide nitrogen, imposes significant conformational rigidity. It often induces a "kink" or β-turn in the peptide backbone. nih.gov Modifying this position in SAR studies, for instance by substituting it with a linear amino acid like Alanine, would explore the role of this specific conformational constraint on biological activity.

Arginine (Arg) : The guanidinium (B1211019) group on arginine's side chain is positively charged across a wide physiological pH range. This feature is crucial for forming strong electrostatic interactions and hydrogen bonds with negatively charged residues (e.g., Aspartate, Glutamate) on a target protein or receptor. nih.gov SAR analogs could include replacing Arginine with Lysine (B10760008) (a different basic residue) or Ornithine to assess the specific geometric and hydrogen-bonding requirements of the interaction. nih.gov

The C-terminal carboxylic acid (-OH) also represents a key point for modification. Converting this acid to a C-terminal amide (-NH2) neutralizes the negative charge and introduces a new hydrogen bond donor, which can significantly alter binding affinity and biological activity.

A hypothetical SAR study on a Phe-Pro-Arg sequence could yield the following insights, illustrating the process:

Analog SequenceModificationHypothetical Change in ActivityRationale for Change
Ac -Phe-Pro-Arg-NH2 N-terminal Acetylation, C-terminal AmidationIncreasedNeutralizing terminal charges can improve membrane permeability and alter binding interactions.
Phe-Ala -Arg-OHProline to Alanine SubstitutionDecreasedLoss of the specific backbone turn induced by Proline disrupts the bioactive conformation.
Phe-Pro-Lys -OHArginine to Lysine SubstitutionModerately DecreasedWhile still basic, the different geometry and hydrogen bonding capacity of Lysine's amine group is a poorer fit for the target.
Cha -Pro-Arg-OHPhenylalanine to Cyclohexylalanine SubstitutionMaintained or IncreasedSuggests that hydrophobicity and steric bulk, rather than aromaticity, are the key determinants for interaction at this position.

This table contains hypothetical data for illustrative purposes.

Understanding Stereochemical Influence on Biological Recognition and Stability

The designation "DL" for each amino acid in this compound indicates that a racemic mixture (an equal mixture of L- and D-isomers) is used at each position. This feature makes the compound a powerful tool for understanding the profound impact of stereochemistry on peptide function.

Biological systems, particularly enzymes and receptors, are chiral environments, typically exhibiting high specificity for L-amino acids, the building blocks of natural proteins. The introduction of D-amino acids creates diastereomers of the peptide, which can have dramatically different biological properties compared to their all-L counterparts. nih.govnih.gov

Biological Recognition : A receptor that specifically recognizes the all-L-Phe-L-Pro-L-Arg sequence may show significantly reduced or no affinity for sequences containing one or more D-amino acids. This is because the spatial orientation of the side chains, which are critical for binding, is altered. pnas.org In some cases, a D-amino acid-containing peptide might inhibit or activate a different receptor altogether, highlighting how stereochemistry can be used to modulate selectivity between receptor subtypes. pnas.org

Enzymatic Stability : One of the major limitations of peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov These enzymes are stereospecific and primarily cleave peptide bonds adjacent to L-amino acids. The presence of a D-amino acid at or near a cleavage site can render the peptide resistant to proteolysis. nih.govnih.gov This increased stability leads to a longer biological half-life. For example, a peptide containing a D-amino acid is likely to be more stable in serum than its all-L equivalent. nih.gov

Peptide StereoisomerSusceptibility to ProteasesBiological Half-LifeReceptor Affinity (Hypothetical)
L-Phe-L-Pro-L-ArgHighShortHigh
D-Phe-L-Pro-L-ArgLowLongLow or None
L-Phe-D-Pro-L-ArgModerateIntermediateVariable
D-Phe-D-Pro-D-ArgVery LowVery LongNone

This table contains representative data for illustrative purposes.

The study of diastereomeric peptides like those derived from this compound has shown that strategic L-to-D substitutions can be a powerful method for creating more stable and potentially more potent therapeutic peptides. nih.gov However, such changes can also lead to complete unfolding or loss of a stable tertiary structure. researchgate.net

Advancements in Peptide Scaffolding and Mimetic Design Principles

A key goal in medicinal chemistry is to create small, non-peptide molecules that mimic the biological activity of larger peptides but possess improved pharmacological properties, such as oral bioavailability and metabolic stability. The field of peptidomimetic design uses the active conformation of a peptide as a blueprint. biosyn.comresearchgate.net

The sequence Phe-Pro-Arg can serve as a "pharmacophore"—the essential three-dimensional arrangement of functional groups required for biological activity. In this case, the pharmacophore would consist of a hydrophobic aromatic group (from Phe), a rigid turn-inducing element (from Pro), and a cationic guanidinium group (from Arg).

Research on such sequences contributes to several core principles of mimetic design:

Conformational Constraint : The rigid turn induced by the Proline residue provides crucial information about the peptide's bioactive shape. This knowledge is used to design rigid, non-peptide scaffolds (e.g., based on a cyclohexane framework) that hold the pharmacophoric elements in the correct orientation for receptor binding. biosyn.com

Backbone Scaffolding : The peptide backbone can be replaced with more stable chemical structures that are not susceptible to protease cleavage. For instance, amide bonds can be replaced with other linkages to create "peptoids" or other mimetics. nih.gov

Functional Group Mimicry : The side chains of the amino acids are replaced by non-amino acid functional groups that retain the necessary steric and electronic properties. For example, the arginine side chain might be mimicked by another guanidinium-containing moiety attached to a non-peptide scaffold.

The development of peptidomimetics is a multi-step process that often begins with identifying the key residues in a peptide sequence through SAR studies. researchgate.net The insights gained from studying peptides containing Phe-Pro-Arg motifs have been instrumental in designing molecules for various therapeutic targets.

Methodological Contributions to Peptide Library Synthesis and Screening

The synthesis of a compound like this compound, and more importantly, libraries based on this template, drives innovation in synthetic and screening methodologies. Peptide libraries are powerful tools in drug discovery, allowing for the rapid screening of thousands to millions of compounds to find a lead molecule. creative-peptides.commdpi.com

Synthesis Methodology : The creation of this peptide would typically employ Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique that builds a peptide chain step-by-step on a solid resin support. nih.govthermofisher.com The use of the Boc protecting group is characteristic of one of the two major SPPS strategies. peptide.comnih.govchempep.com The synthesis of a racemic "DL" library, while complex, provides a diverse pool of stereoisomers for screening. The challenges associated with synthesizing and purifying such complex mixtures, including diastereomers that may have very similar properties, necessitate the development of advanced chromatographic techniques for separation and analysis.

Screening Contributions : Peptide libraries can be screened for various activities. tekbiotech.com High-throughput screening (HTS) methods are used to test the library against a biological target to identify "hits." nih.gov Because a library based on a DL-amino acid template would contain numerous stereoisomers, it could be used to:

Identify the optimal stereochemistry for binding to a specific target.

Discover peptides with high resistance to enzymatic degradation.

Find lead compounds for developing peptidomimetics.

Modern screening approaches combine computational (in silico) methods with experimental techniques. mdpi.compepdd.com Virtual screening can predict the binding of different stereoisomers, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. mdpi.com

Future Research Trajectories and Unaddressed Challenges in Boc Dl Phe Dl Pro Dl Arg Oh Studies

Integration of Advanced Biophysical and Analytical Techniques

A primary challenge in the study of peptides containing non-proteinogenic amino acids like Boc-DL-Phe-DL-Pro-DL-Arg-OH is the precise characterization of their three-dimensional structure and dynamics. The presence of both D and L enantiomers introduces conformational complexities that are not fully captured by traditional analytical methods. Future research will necessitate the integration of a suite of advanced biophysical and analytical techniques to provide a comprehensive structural understanding.

Advanced chromatographic and electrophoretic techniques are crucial for the enantioseparation of amino acids and peptides. mdpi.com For a comprehensive analysis of a chiral peptide such as this compound, a combination of these methods would be essential to confirm the stereochemical integrity of the synthesized peptide and to study its potential interactions with other chiral molecules.

| Molecular Dynamics (MD) Simulations | Computational modeling of conformational landscapes and flexibility. | Insights into the dynamic behavior of the peptide in solution, complementing experimental data from NMR and CD. |

The application of these techniques in concert will be pivotal in building accurate structure-activity relationships (SAR) for this compound and its analogs.

Exploration of Novel Enzyme Targets and Interaction Modalities

Peptides incorporating D-amino acids are known for their enhanced resistance to proteolytic degradation by endogenous enzymes. nih.gov This intrinsic stability makes them attractive candidates for therapeutic development. A significant future research direction for this compound lies in the systematic exploration of its potential to interact with and modulate the activity of novel enzyme targets.

The unique stereochemistry of this peptide may allow it to bind to enzyme active sites or allosteric sites with high affinity and specificity, potentially in ways that are inaccessible to purely L-amino acid peptides. The introduction of D-amino acids can distort the peptide backbone, leading to novel secondary structures that could interact with enzyme targets in unconventional ways. nih.gov

Future research should employ high-throughput screening methods to test this compound against a broad range of enzyme families, including proteases, kinases, and phosphatases, which are implicated in various diseases. For promising interactions, detailed kinetic and structural studies will be necessary to elucidate the precise mechanism of action. This exploration could uncover previously unexploited therapeutic targets and interaction modalities.

Development of Next-Generation Sustainable Synthetic Routes for DL-Peptides

The chemical synthesis of peptides, particularly those containing non-standard amino acids and protecting groups, traditionally involves the use of hazardous reagents and generates significant chemical waste. rsc.orgresearchgate.net A critical challenge for the future of this compound research and its potential applications is the development of sustainable and environmentally friendly synthetic methodologies.

Green chemistry principles are increasingly being applied to peptide synthesis. peptide.com Future efforts will focus on several key areas to improve the sustainability of DL-peptide synthesis:

Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or propylene (B89431) carbonate. rsc.orgacs.org

Solid-Phase Peptide Synthesis (SPPS) Optimization: Developing more efficient solid supports and coupling reagents to minimize the excess use of amino acid derivatives and reduce waste generation. peptide.com The principles of green solid-phase peptide synthesis can be applied to streamline the production of this compound. peptide.com

Chemo-enzymatic Synthesis: Exploring the use of enzymes for specific bond formations, which can offer high selectivity and reduce the need for protecting groups, thereby simplifying the synthetic process and minimizing waste.

Table 2: Principles of Green Chemistry in Peptide Synthesis

Principle Application to this compound Synthesis
Waste Prevention Optimizing reaction conditions to maximize yield and reduce byproducts.
Atom Economy Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product.
Use of Safer Solvents Replacing traditional hazardous solvents with greener alternatives. rsc.org
Energy Efficiency Employing methods that can be conducted at ambient temperature and pressure to reduce energy consumption.

| Catalysis | Utilizing catalytic reagents, including enzymes, in place of stoichiometric reagents to improve efficiency and reduce waste. |

The successful implementation of these sustainable practices will be essential for the cost-effective and environmentally responsible production of this compound for research and potential commercial applications.

Addressing Gaps in Computational Modeling of Chiral Peptide Systems

Computational modeling has become an indispensable tool in peptide science for predicting structure, dynamics, and interactions. However, accurately modeling chiral peptide systems that contain both D- and L-amino acids presents significant challenges for current force fields and sampling algorithms. The unusual backbone geometries and side-chain orientations introduced by D-amino acids can lead to inaccurate predictions if not properly parameterized. nih.gov

Future research in computational chemistry must address these gaps to provide reliable in silico models for peptides like this compound. Key areas for development include:

Force Field Refinement: Improving the parameters for non-standard amino acids and their interactions to better reproduce experimental observations.

Enhanced Sampling Techniques: Developing more efficient algorithms to explore the vast conformational space of chiral peptides and identify relevant low-energy structures.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: Employing hybrid methods to accurately model key interactions, such as those within an enzyme active site, where electronic effects are important.

Overcoming these computational hurdles will enable more accurate predictions of the structural and functional properties of this compound, thereby guiding experimental design and accelerating the discovery of its potential applications. The combination of computational approaches with experimental techniques will be a powerful tool to understand the effects of chirality in peptide assemblies at the molecular level. nih.govfrontiersin.org

Emerging Role of Artificial Intelligence and Machine Learning in Peptide Design

The vast sequence space of peptides makes the rational design of novel peptides with desired properties a daunting task. uniri.hr Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the peptide design process. oup.comnih.gov For a compound like this compound, AI and ML can play a transformative role in future research.

Deep generative models, for instance, can be trained on existing peptide data to learn the underlying principles of peptide structure and function. nih.gov These models can then be used to generate novel peptide sequences, including those with D-amino acids, that are predicted to have specific activities. arxiv.org

Table 3: Applications of AI and Machine Learning in DL-Peptide Research

AI/ML Application Relevance to this compound
De Novo Peptide Design Generating novel sequences with enhanced stability, target affinity, or other desired properties, using the DL-amino acid composition as a starting point. sciencedaily.com
Property Prediction Developing models to predict physicochemical properties, bioactivity, and potential toxicity of this compound analogs.
Structure-Activity Relationship (SAR) Analysis Identifying key structural motifs and amino acid substitutions that contribute to the biological activity of the peptide.

| Experimental Design Optimization | Using algorithms to suggest the most informative experiments to perform next, thereby reducing the time and cost of research. sciencedaily.com |

The integration of AI and ML into the study of this compound will enable a more systematic and efficient exploration of its chemical space, leading to the design of next-generation peptides with improved therapeutic potential. Machine learning algorithms can analyze experimental data and suggest optimal peptide sequences, creating a collaborative process between computation and experimentation that can significantly reduce the time needed to discover ideal peptides. sciencedaily.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.